molecular formula C11H10F2O4 B12510776 3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid

3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid

Cat. No.: B12510776
M. Wt: 244.19 g/mol
InChI Key: WLTUXAUWAGSABF-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxycinnamic acid is an organic compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a cinnamic acid backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-methoxycinnamic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the cinnamic acid double bond to form the corresponding saturated acid.

    Substitution: Electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 4-(difluoromethoxy)-3-hydroxycinnamic acid.

    Reduction: Formation of 4-(difluoromethoxy)-3-methoxyhydrocinnamic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Difluoromethoxy-3-hydroxycinnamic acid
  • 4-Difluoromethoxy-3-methoxybenzoic acid
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

Comparison: 4-(Difluoromethoxy)-3-methoxycinnamic acid is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical properties such as increased lipophilicity and potential biological activity. Compared to its analogs, this compound may exhibit different reactivity and stability profiles, making it a valuable compound for specific applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C11H10F2O4

Molecular Weight

244.19 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15)

InChI Key

WLTUXAUWAGSABF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F

Origin of Product

United States

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